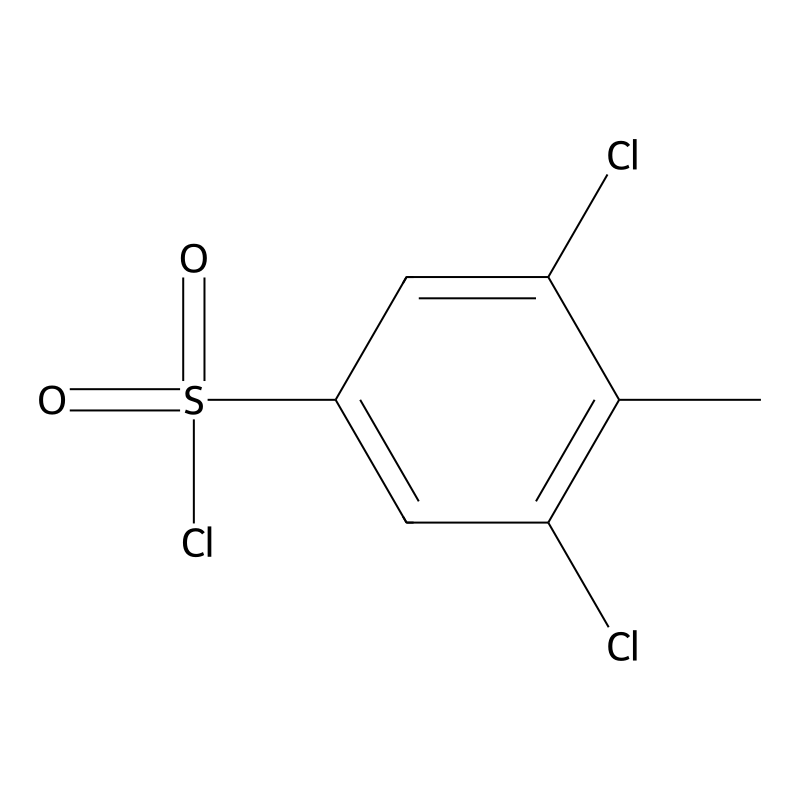

3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride, with the chemical formula C₇H₆Cl₂O₂S and CAS number 24653-79-0, is a sulfonyl chloride compound characterized by the presence of two chlorine atoms and a methyl group on a benzene ring. This compound is notable for its utility in organic synthesis, particularly in the formation of sulfonamides and other derivatives. It exhibits a molecular weight of approximately 225.09 g/mol and is classified as a hazardous material due to its corrosive nature and potential environmental impact .

- Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines to form sulfonamides. For instance, when reacted with an amine, it produces the corresponding sulfonamide:

- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid:

The synthesis of 3,5-dichloro-4-methylbenzene-1-sulfonyl chloride typically involves the chlorination of 4-methylbenzenesulfonic acid or its derivatives. A common method includes:

- Chlorination: The starting material (4-methylbenzenesulfonic acid) is treated with thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at the 3 and 5 positions.

This method allows for selective chlorination while maintaining the integrity of the sulfonyl group.

3,5-Dichloro-4-methylbenzene-1-sulfonyl chloride finds applications in various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving sulfonamide derivatives.

- Agriculture: The compound may be utilized in developing agrochemicals due to its potential herbicidal properties.

- Material Science: It serves as a reagent in polymer chemistry for modifying polymers with sulfonamide functionalities.

Interaction studies involving 3,5-dichloro-4-methylbenzene-1-sulfonyl chloride have focused on its reactivity with biological molecules. Research indicates that it can interact with proteins through covalent modification, which may affect enzyme activity and cellular functions. Further studies are needed to elucidate specific interactions and their implications for biological systems .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 3,5-dichloro-4-methylbenzene-1-sulfonyl chloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity (%) |

|---|---|---|

| 3-Chloro-4-methylbenzene-1-sulfonyl chloride | 42413-03-6 | 85 |

| 3,5-Dichlorobenzene-1-sulfonyl chloride | 705-21-5 | 80 |

| 4-Chlorobenzenesulfonyl chloride | 98-60-2 | 78 |

| 2,4-Dichlorobenzenesulfonyl chloride | 16271-33-3 | 75 |

| 2-Chlorobenzenesulfonyl chloride | 2905-23-9 | 73 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique positioning of chlorine atoms and the methyl group in 3,5-dichloro-4-methylbenzene-1-sulfonyl chloride distinguishes it from others by potentially influencing its reactivity and biological activity.